molecular formula C21H24N2O4 B2573454 N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899975-49-6

N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2573454
CAS RN: 899975-49-6
M. Wt: 368.433
InChI Key: BFVIDOWMEFALJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . These techniques provide detailed information about the molecular structure of the compound, including the types of atoms present, their arrangement, and the types of chemical bonds between them .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve coupling reactions and treatment with various reagents . These reactions lead to the formation of new chemical bonds and the creation of the desired compound .

Scientific Research Applications

Anti-Inflammatory Properties

This compound has been used in the synthesis of novel derivatives that have shown promising anti-inflammatory properties . These derivatives were evaluated for their anti-inflammatory activity and compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .

Antimicrobial Activity

The compound has been used in the synthesis of novel derivatives that have shown significant antimicrobial activity against various microorganisms . Some derivatives exhibited a significant activity against bacterial and fungal strains .

Anticancer Activity

The compound has been used in the synthesis of novel derivatives that have shown promising anticancer activity . Anticancer screening results indicated that some compounds were found to be the most active ones against breast cancer cell line .

Antiviral Activity

The compound has been used in the synthesis of novel derivatives that have shown promising antiviral activity . Some derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

Drug Discovery

This compound holds great potential in scientific research due to its unique structure and properties. It has diverse applications ranging from drug discovery to materials science.

Materials Science

Due to its unique structure and properties, this compound has applications in materials science. It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

While the specific mechanism of action for “N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is not available, similar compounds have been evaluated for anti-inflammatory activity . They showed high IC50 values for COX-1 inhibition, demonstrating excellent COX-2 SI values, and even showed significant inhibition of albumin denaturation .

properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-15-2-4-16(5-3-15)18(23-8-10-25-11-9-23)13-22-21(24)17-6-7-19-20(12-17)27-14-26-19/h2-7,12,18H,8-11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVIDOWMEFALJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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